N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Overview
Description
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is an organic compound with the molecular formula C8H6F3NO. It is a derivative of 2,2,2-trifluoroacetophenone, where the oxime group replaces the carbonyl group.
Mechanism of Action
Target of Action
The primary targets of 2,2,2-Trifluoro-1-phenylethanone oxime are currently unknown. Oximes, in general, are known for their diverse biological and pharmacological applications . They have been studied for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Mode of Action
Oximes are known to have the ability to reactivate the enzyme acetylcholinesterase (ache), which is inhibited in cases of organophosphate poisoning . Oxime stereoisomers have important pharmacological properties, and studies have revealed that Z-isomers are more stable and predominant than E-isomers .
Biochemical Pathways
Many oximes are known to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases .
Pharmacokinetics
The compound’s boiling point is predicted to be 1941±400 °C .
Result of Action
Oximes are known for their potency to act as antidotes against nerve agents .
Action Environment
It is known that the presence of an electron-donating group on the oxime moiety allows to decrease the energy gap between the oxime and the nitrone form and stabilizes this latter, which facilitates addition reactions .
Preparation Methods
The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .
Chemical Reactions Analysis
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine can be compared with other similar compounds such as:
2,2,2-Trifluoroacetophenone: The parent compound, which lacks the oxime group.
2,2,2-Trifluoro-1-phenylethanol: A reduction product of 2,2,2-trifluoroacetophenone.
2,2,2-Trifluoro-1-phenylhydrazone: Another derivative with a hydrazone group instead of an oxime
Properties
CAS No. |
655-25-4 |
---|---|
Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+ |
InChI Key |
TUKWYJVGKNCDJJ-KPKJPENVSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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